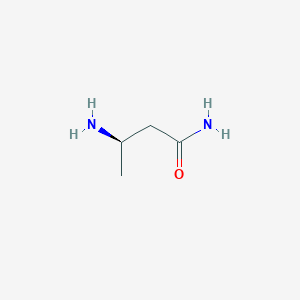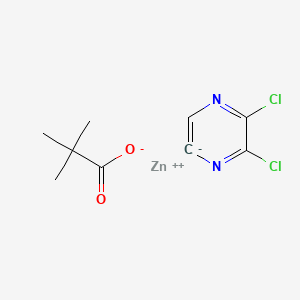
cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride: is a synthetic compound with the molecular formula C6H10ClF2NO2 It is a derivative of cyclopentanecarboxylic acid, featuring amino and difluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride typically involves the introduction of amino and difluoro groups onto a cyclopentanecarboxylic acid backbone. One common method includes the use of difluorocyclopentane intermediates, which are then subjected to amination reactions under controlled conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving amino acids and their derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the difluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- cis-2-Amino-1-cyclopentanecarboxylic acid;hydrochloride
- cis-2-Aminocycloheptanecarboxylic acid;hydrochloride
- cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid
Uniqueness: The presence of difluoro groups in cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride distinguishes it from other similar compounds. These groups can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C6H10ClF2NO2 |
|---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
2-amino-4,4-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(5(10)11)4(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H |
InChI Key |
ZFQWMNDOPTYVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1(F)F)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


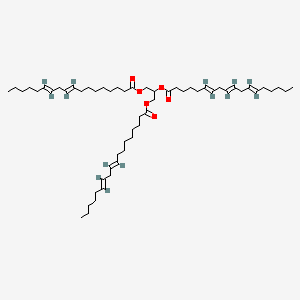
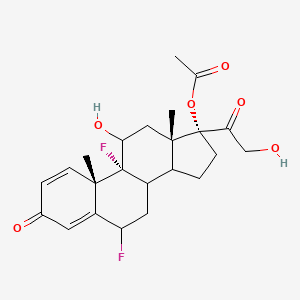

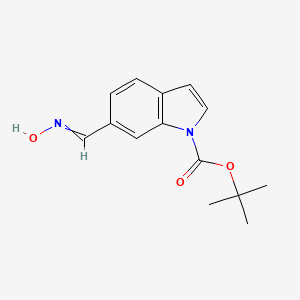
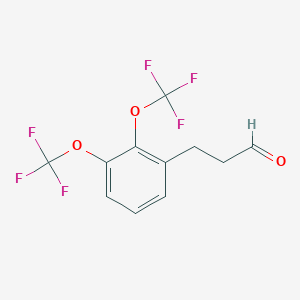
![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)
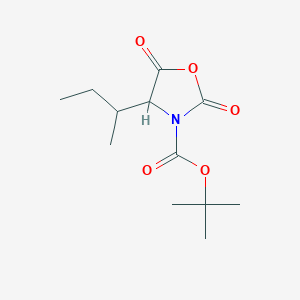
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)
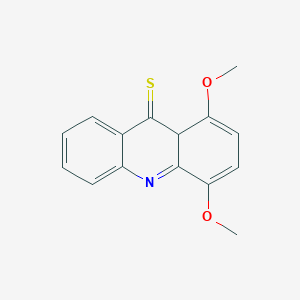
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)
